N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

CAS No.: 1396628-23-1

Cat. No.: VC4329117

Molecular Formula: C15H20N2O2S

Molecular Weight: 292.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396628-23-1 |

|---|---|

| Molecular Formula | C15H20N2O2S |

| Molecular Weight | 292.4 |

| IUPAC Name | 5-oxo-N-(4-propan-2-ylphenyl)-1,4-thiazepane-3-carboxamide |

| Standard InChI | InChI=1S/C15H20N2O2S/c1-10(2)11-3-5-12(6-4-11)16-15(19)13-9-20-8-7-14(18)17-13/h3-6,10,13H,7-9H2,1-2H3,(H,16,19)(H,17,18) |

| Standard InChI Key | JOFBYMXKSFAQGY-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2 |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

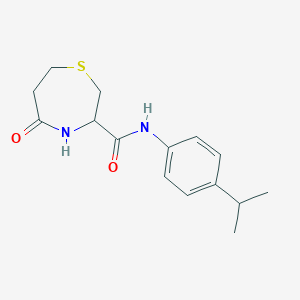

N-(4-Isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is systematically named according to IUPAC guidelines as 5-oxo-N-(4-propan-2-ylphenyl)-1,4-thiazepane-3-carboxamide . Its structure comprises a 1,4-thiazepane ring (a seven-membered ring with sulfur at position 1 and nitrogen at position 4) substituted with a carboxamide group at position 3 and an isopropylphenyl moiety at the nitrogen atom (Figure 1). The SMILES notation CC(C)C1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2 and InChIKey JOFBYMXKSFAQGY-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 1396628-23-1 |

| Molecular Formula | |

| Molecular Weight | 292.4 g/mol |

| IUPAC Name | 5-oxo-N-(4-propan-2-ylphenyl)-1,4-thiazepane-3-carboxamide |

| SMILES | CC(C)C1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2 |

| InChIKey | JOFBYMXKSFAQGY-UHFFFAOYSA-N |

Physicochemical Properties

Solubility and Stability

Pharmacological Profile and Mechanisms

Enzyme Inhibition and Anti-Inflammatory Activity

Thiazepanes are recognized for their ability to modulate enzymatic activity. For N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide, structural analogs have demonstrated inhibition of proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) in preclinical models . These effects are often mediated through suppression of the NF-κB pathway, a key regulator of inflammatory responses . While direct evidence for this compound is lacking, its carboxamide and thiazepane moieties are hypothesized to interact with kinase domains or cytokine receptors.

Research Findings and Preclinical Data

Comparative Analysis with Heterocyclic Analogs

Thiazepane derivatives exhibit distinct advantages over other heterocycles (Table 2). Their seven-membered ring provides conformational flexibility, enabling interactions with diverse biological targets compared to rigid five- or six-membered rings.

Table 2: Pharmacological Comparison of Heterocyclic Compounds

| Heterocycle | Target | Bioactivity | Limitations |

|---|---|---|---|

| 1,4-Thiazepane | NF-κB, AChE | Anti-inflammatory, neuroprotective | Metabolic instability |

| Quinoline | Topoisomerase II | Anticancer | Cardiotoxicity |

| Benzothiazepine | Calcium channels | Antihypertensive | Sedative effects |

Challenges and Future Perspectives

Knowledge Gaps and Research Needs

Despite its structural promise, N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide lacks comprehensive pharmacokinetic and toxicological profiling. Future studies should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume